molecular formula C12H15N3O4S B1139354 N-FORMYL-METHIONINE P-NITROANILIDE CAS No. 102185-40-0

N-FORMYL-METHIONINE P-NITROANILIDE

Cat. No.: B1139354
CAS No.: 102185-40-0
M. Wt: 297.3302
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-Methionine p-Nitroanilide (N-FM-pNA) is a synthetic peptide substrate widely used in enzymatic assays to study protease activity, particularly in bacterial and mitochondrial systems. The compound consists of a formyl-methionine moiety linked to p-nitroaniline (pNA), a chromogenic group that releases a yellow-colored product (p-nitroaniline) upon cleavage by specific enzymes. This release is quantified spectrophotometrically at 405 nm, enabling real-time monitoring of enzymatic kinetics . While N-FM-pNA is structurally analogous to other p-nitroanilide derivatives, its unique N-terminal formyl group and methionine side chain confer specificity for enzymes like bacterial deformylases or eukaryotic methionine aminopeptidases .

Properties

CAS No.

102185-40-0

Molecular Formula

C12H15N3O4S

Molecular Weight

297.3302

Synonyms

N-FORMYL-METHIONINE P-NITROANILIDE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

p-Nitroanilide (pNA) derivatives are critical tools in enzymology due to their chromogenic properties. Below is a detailed comparison of N-FM-pNA with structurally and functionally related compounds, supported by experimental data and research findings.

Structural and Functional Differences

Compound Name Target Enzyme Key Structural Features Molecular Weight (g/mol) Km (mM) Purity (%) Source/Application
N-Formyl-Methionine p-Nitroanilide Bacterial deformylases Formyl-Methionine + pNA ~350–400 (estimated) N/A ≥95 Bacterial protein synthesis studies
Acetyl-Asp-Glu-Val-Asp p-Nitroanilide Caspase-3 Acetyl-tetrapeptide (DEVD) + pNA ~650 N/A ≥95 Apoptosis assays via caspase-3 activity
Methyloxycarbonyl-D-CHA-Gly-Arg-pNA Thrombin-like proteases D-cyclohexylalanyl-glycyl-arginine + pNA 563.1 (without AcOH) 0.106 ≥95 Hemostasis research (thrombin inhibition studies)
N-Benzoyl-DL-Arginine p-Nitroanilide Trypsin, plasmin Benzoyl-arginine + pNA ~440 0.12* ≥95 Serine protease assays (e.g., trypsin activity in pancreatic studies)
Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide Chymotrypsin, cathepsin G Succinyl-tetrapeptide (AAPF) + pNA ~580 0.08* ≥95 Neutrophil protease activity in inflammatory models

*Km values approximated from literature for illustrative purposes; exact values depend on experimental conditions.

Key Findings and Distinctions

  • Enzymatic Specificity :

    • N-FM-pNA is selective for bacterial deformylases due to its formyl-methionine group, whereas Ac-DEVD-pNA (caspase-3 substrate) and BAPNA (trypsin substrate) target apoptotic and digestive proteases, respectively .
    • The D-cyclohexylalanyl residue in Methyloxycarbonyl-D-CHA-Gly-Arg-pNA enhances thrombin affinity (Km = 0.106 mM), making it superior for high-sensitivity coagulation assays compared to arginine-based substrates like BAPNA (Km ~0.12 mM) .
  • Chromogenic Efficiency: All pNA substrates release p-nitroaniline upon cleavage, but sensitivity varies. For example, SA-APFNA (chymotrypsin substrate) shows faster kinetics in neutrophil-rich environments due to higher enzyme-substrate turnover .
  • Applications in Research: N-FM-pNA is critical in studying antibiotic resistance mechanisms targeting bacterial protein synthesis . BAPNA and SA-APFNA are staples in clinical diagnostics (e.g., pancreatitis, cystic fibrosis) due to their stability and compatibility with body fluids .

Limitations and Contradictions

  • Purity and Batch Variability : While most pNA derivatives claim ≥95% purity, residual pNA (≤0.5%) in Methyloxycarbonyl-D-CHA-Gly-Arg-pNA may affect baseline absorbance in kinetic assays .

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